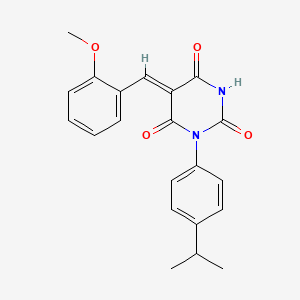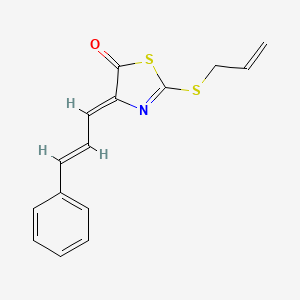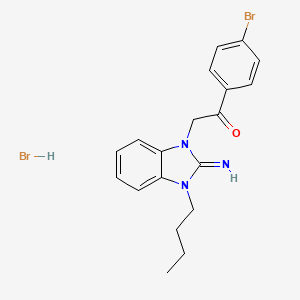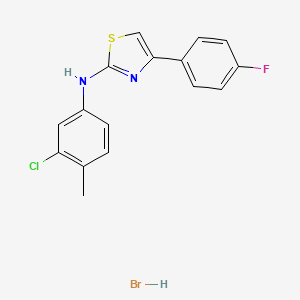
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PBIT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. PBIT belongs to the class of pyrimidine derivatives, which are widely used in drug discovery and development due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential and activating caspase enzymes. In viral infections, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects, including the modulation of gene expression, the inhibition of protein synthesis, and the regulation of cellular signaling pathways. In animal studies, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments, including its high purity, stability, and solubility in common organic solvents. However, its high cost and limited availability may limit its use in certain experiments. Additionally, the potential toxicity of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its metabolites should be carefully considered when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. In medicine, further studies are needed to elucidate the mechanism of action of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and to explore its potential use in the treatment of various diseases. In agriculture, research is needed to optimize the use of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a plant growth enhancer and to investigate its potential use in sustainable agriculture practices. In material science, further research is needed to explore the potential use of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the development of organic electronic devices and other advanced materials.
In conclusion, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with potential applications in various scientific fields. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. Further research is needed to explore its potential uses and to optimize its properties for various applications.
Métodos De Síntesis
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process involving the condensation of 4-isopropylbenzaldehyde and 2-methoxybenzaldehyde with barbituric acid in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization to yield the final product. The synthesis of 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields. In medicine, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease. In agriculture, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its ability to enhance plant growth and protect against fungal infections. In material science, 1-(4-isopropylphenyl)-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been explored for its potential use in the development of organic electronic devices.
Propiedades
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13(2)14-8-10-16(11-9-14)23-20(25)17(19(24)22-21(23)26)12-15-6-4-5-7-18(15)27-3/h4-13H,1-3H3,(H,22,24,26)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCKUCZBZRUBC-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OC)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(2-naphthyloxy)hexyl]piperidine](/img/structure/B5134292.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B5134293.png)

![2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5134327.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5134334.png)
![N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine](/img/structure/B5134336.png)
![[1-(2,4-dimethylbenzyl)-2-piperidinyl]methanol](/img/structure/B5134344.png)
![N-[2-(diethylamino)ethyl]-2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide hydrochloride](/img/structure/B5134352.png)
![3-{[3-(3-methyl-2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}phenol](/img/structure/B5134357.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]methyl}phenol](/img/structure/B5134362.png)


![N-(1-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5134388.png)